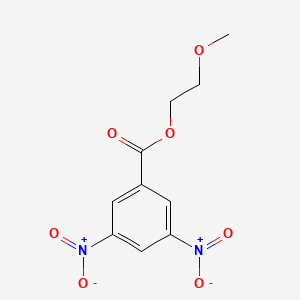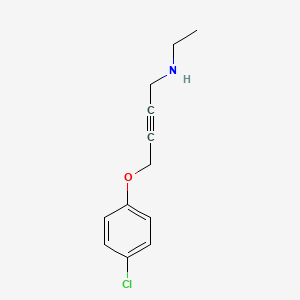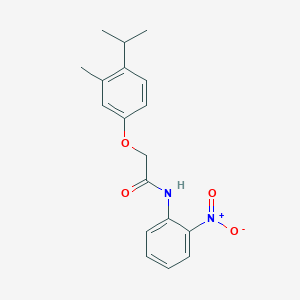
1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
Übersicht
Beschreibung
1-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is a synthetic organic compound known for its diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dimethylformamide (DMF) and may require heating to ensure complete reaction.
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
1-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in many biological processes.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The hydroxyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Medicine: Its potential as an antimicrobial agent makes it a candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism by which 1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide exerts its effects involves the inhibition of photosynthetic electron transport (PET) in chloroplasts, which is crucial for its herbicidal activity . In bacteria, it disrupts cell wall synthesis and function, leading to cell death. The molecular targets include enzymes involved in these pathways, although specific targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other ring-substituted naphthalene derivatives such as:
- 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide
- 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activity and specificity. For example, 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide has shown higher activity against Mycobacterium kansasii compared to the standard isoniazid . The uniqueness of 1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide lies in its specific substitution pattern, which imparts distinct biological properties.
Eigenschaften
IUPAC Name |
1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-16-14-7-2-1-4-11(14)8-9-15(16)17(21)18-12-5-3-6-13(10-12)19(22)23/h1-10,20H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIKPLOLVMTKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992548 | |
| Record name | 1-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71835-65-9 | |
| Record name | MLS000736670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B4944951.png)

![5-[(4-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide](/img/structure/B4944975.png)

![Methyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4944987.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944992.png)
![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944997.png)

![3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4945014.png)
![3-{[(2,3-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4945015.png)
![3-[3-(2,5-Dimethoxyphenyl)phenyl]-1-(2-fluoroethyl)pyrazole](/img/structure/B4945028.png)
![[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(4-nitrophenyl)methanone](/img/structure/B4945032.png)
![Tert-butyl 2-[(4-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4945048.png)
